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Compound of Interest

Compound Name: SHP394

Cat. No.: B15578153 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental methods to validate the on-target

activity of SHP394 (also known as TNO155), a potent and selective allosteric inhibitor of the

protein tyrosine phosphatase SHP2. The performance of SHP394 is compared with other well-

characterized SHP2 inhibitors, SHP099 and RMC-4550, with a focus on cellular assays that

directly measure target engagement and downstream signaling inhibition.

Executive Summary
SHP394 is a highly potent inhibitor of SHP2, a critical node in multiple receptor tyrosine kinase

(RTK) signaling pathways, including the RAS-RAF-MEK-ERK pathway. Validating that a

compound like SHP394 directly engages SHP2 in a cellular context is crucial for interpreting its

biological effects. The primary methods for assessing on-target activity are the Cellular Thermal

Shift Assay (CETSA), which measures direct target binding, and downstream signaling assays,

such as monitoring the phosphorylation of ERK (p-ERK), a key substrate in the pathway. While

direct CETSA data for SHP394 is not extensively available in the public domain, its potent on-

target activity is well-documented through its low nanomolar biochemical inhibition of SHP2 and

its effective suppression of p-ERK in cellular models.

Comparative On-Target Activity of SHP2 Inhibitors
The following tables summarize the available quantitative data for SHP394 in comparison to

other notable SHP2 inhibitors.
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Table 1: Biochemical Potency Against SHP2

Compound Biochemical IC50 (nM) Assay Type

SHP394 (TNO155) 11[1] Allosteric Inhibition

SHP099 71 Allosteric Inhibition

RMC-4550 0.583 Allosteric Inhibition

Table 2: Cellular On-Target Activity

Compound Assay Type Cell Line IC50 / EC50 (nM)

SHP394 (TNO155) p-ERK Inhibition KYSE520 8[2][3]

SHP099 p-ERK Inhibition KYSE520 ~250

RMC-4550 p-ERK Inhibition Calu-1 7

SHP099
Cellular Thermal Shift

Assay (CETSA)
HEK293T

Not Reported (ΔTm of

3.7°C at 10 µM)

RMC-4550
Cellular Thermal Shift

Assay (CETSA)
HEK293T

Not Reported (ΔTm of

7.0°C at 10 µM)

Note: Direct, publicly available Cellular Thermal Shift Assay (CETSA) data demonstrating the

thermal stabilization of SHP2 by SHP394 (TNO155) is limited. The primary evidence for its on-

target activity in cells comes from the potent inhibition of downstream signaling pathways.

Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the experimental approaches for validation, the

following diagrams illustrate the SHP2 signaling pathway and the workflows for key assays.
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SHP2 Signaling Pathway and Point of Inhibition by SHP394.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b15578153?utm_src=pdf-body-img
https://www.benchchem.com/product/b15578153?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Thermal Shift Assay (CETSA) Workflow p-ERK Western Blot Workflow

Treat cells with SHP2 inhibitor (e.g., SHP394) or vehicle

Heat cells at a specific temperature

Lyse cells and separate soluble and aggregated proteins

Quantify soluble SHP2 (e.g., by Western Blot or AlphaLISA)

Compare soluble SHP2 levels between treated and vehicle samples

Treat cells with SHP2 inhibitor (e.g., SHP394) at various concentrations

Stimulate cells with a growth factor (e.g., EGF) to activate the pathway

Lyse cells and determine protein concentration

Perform SDS-PAGE and transfer to a membrane

Probe with antibodies for p-ERK and total ERK

Quantify band intensities and determine IC50

Click to download full resolution via product page

Experimental Workflows for Validating SHP2 Target Engagement.

Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for SHP2
This protocol is a general method for assessing the direct binding of an inhibitor to SHP2 in

intact cells.

Materials:
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Cell line expressing SHP2 (e.g., HEK293T, KYSE520)

Cell culture medium and supplements

SHP2 inhibitor (e.g., SHP099, RMC-4550) and vehicle (DMSO)

Phosphate-buffered saline (PBS)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

PCR tubes or 96-well PCR plate

Thermal cycler

Centrifuge

Apparatus for protein quantification (e.g., BCA assay)

Equipment for Western blotting or AlphaLISA

Procedure:

Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat cells with the

SHP2 inhibitor at the desired concentration or with vehicle (DMSO) for 1-2 hours.

Heat Challenge: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell

suspension into PCR tubes. Heat the tubes at a predetermined optimal temperature (e.g.,

52°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20

minutes at 4°C to pellet the aggregated proteins.

Quantification of Soluble SHP2: Carefully collect the supernatant containing the soluble

protein fraction. Determine the protein concentration. Analyze the amount of soluble SHP2

by Western blot using an anti-SHP2 antibody or by a quantitative method like AlphaLISA.
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Data Analysis: Compare the amount of soluble SHP2 in the inhibitor-treated samples to the

vehicle-treated samples. An increase in soluble SHP2 in the presence of the inhibitor

indicates thermal stabilization and target engagement. For dose-response experiments, plot

the amount of soluble SHP2 against the inhibitor concentration to determine the EC50.

p-ERK Western Blot Assay
This protocol measures the functional consequence of SHP2 inhibition on its downstream

signaling pathway.

Materials:

Cell line responsive to growth factor stimulation (e.g., KYSE520, Calu-1)

Cell culture medium and supplements

SHP2 inhibitor (e.g., SHP394) and vehicle (DMSO)

Growth factor (e.g., EGF, HGF)

Ice-cold PBS

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Apparatus for protein quantification (e.g., BCA assay)

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b15578153?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture and Serum Starvation: Seed cells and grow to 70-80% confluency. Serum-starve

the cells for 4-24 hours to reduce basal signaling.

Inhibitor Treatment: Pre-treat the cells with a serial dilution of the SHP2 inhibitor or vehicle

for 1-2 hours.

Growth Factor Stimulation: Stimulate the cells with a growth factor (e.g., 10 ng/mL EGF) for

10-15 minutes to induce ERK phosphorylation.

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates.

Western Blotting:

Normalize protein amounts and prepare samples with Laemmli buffer.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane for 1 hour at room temperature.

Incubate with primary antibodies overnight at 4°C.

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash and detect the signal using a chemiluminescent substrate.

Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK

signal to the total ERK signal. Plot the normalized p-ERK levels against the inhibitor

concentration to calculate the IC50 value.

Conclusion
Validating the on-target activity of SHP394 in cells is a critical step in its preclinical

characterization. While direct binding confirmation through CETSA is a valuable tool, the potent

and dose-dependent inhibition of downstream p-ERK provides strong evidence of on-target

engagement. This guide offers a framework for researchers to design and interpret
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experiments aimed at confirming the cellular mechanism of action of SHP394 and other SHP2

inhibitors. The provided protocols and comparative data will aid in the objective assessment of

SHP394's performance against alternative compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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